molecular formula C8H6BrF3O B2566536 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methoxybenzene CAS No. 2092861-34-0

1-Bromo-4-(difluoromethyl)-2-fluoro-3-methoxybenzene

Cat. No.: B2566536
CAS No.: 2092861-34-0
M. Wt: 255.034
InChI Key: SFRWHXWGTWBXJD-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C8H6BrF2O It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Bromo-4-(difluoromethyl)-2-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives, while oxidation reactions can produce aldehydes or acids .

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2-fluoro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-(difluoromethyl)-2-fluoro-3-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine and fluorine) and the electron-donating methoxy group influence the reactivity and selectivity of the compound. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .

In biological systems, the compound can interact with molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRWHXWGTWBXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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